

A Cost-Benefit Analysis of Dichloronitroaniline Isomers in Specialty Chemical Synthesis

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Compound of Interest

Compound Name: **2,3-Dichloro-4-nitroaniline**

Cat. No.: **B223529**

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For researchers and professionals in drug development and specialty chemicals, the selection of starting materials is a critical decision that impacts not only the efficiency and yield of a synthetic route but also its overall cost-effectiveness and environmental footprint. Substituted anilines, particularly dichloronitroanilines, are vital intermediates in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, agrochemicals, and dyes. This guide provides a detailed cost-benefit analysis of using 2,3-dichloro-6-nitroaniline and its isomer, 2,6-dichloro-4-nitroaniline, in the synthesis of a herbicide precursor and a disperse dye, respectively.

Comparative Synthesis Overview

This analysis focuses on two distinct synthetic pathways that utilize dichloronitroaniline isomers as key precursors:

- Synthesis of 2-chloro-6-nitro-3-phenoxyaniline, a precursor to the herbicide Aclonifen, from 2,3-dichloro-6-nitroaniline.
- Synthesis of Disperse Brown 1, an azo dye, from 2,6-dichloro-4-nitroaniline.

By examining these two processes, we can draw conclusions about the relative costs and benefits of using these isomers in different synthetic contexts.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the synthesis of the dichloronitroaniline precursors and their subsequent conversion to the final products. Prices for reagents are based on commercially available listings and may vary depending on the supplier, purity, and quantity.

Table 1: Synthesis of Dichloronitroaniline Isomers

| Parameter | 2,3-dichloro-6-nitroaniline Synthesis | 2,6-dichloro-4-nitroaniline Synthesis |
|------------------------|---|---|
| Starting Material | 2,3,4-Trichloronitrobenzene | 4-Nitroaniline |
| Key Reagents | 30% Ammonia water, p-hydroxybenzenesulfonic acid (catalyst) | Chlorine bleaching liquor, Hydrochloric acid |
| Yield | ~99% [1] | 85-90% [2] |
| Purity | ~99.5% [1] | ~97% [2] |
| Reaction Conditions | 80°C, 0.3 MPa, 6 hours [1] | 5-20°C, then 70°C, atmospheric pressure [2] |
| Starting Material Cost | €40.00 / 25g (99% purity) [3] | \$155.00 / 1kg (≥98.0% purity) |
| Product Cost | \$46.00 / 1g (97% purity) [2] | \$9.00 - \$10.00 / kg [4] |

Table 2: Synthesis of Final Products

| Parameter | Aclonifen Precursor Synthesis | Disperse Brown 1 Synthesis |
|---------------------|---|---|
| Starting Material | 2,3-dichloro-6-nitroaniline | 2,6-dichloro-4-nitroaniline |
| Key Reagents | Sodium phenoxide, Acetonitrile | Sodium nitrite, Sulfuric acid, N,N-bis(2-hydroxyethyl)-3-chloroaniline |
| Yield | High (not specified quantitatively in the reference) | Good to Excellent (not specified quantitatively in the reference) |
| Purity | High (suitable for further steps) | High (suitable for dye applications) |
| Reaction Conditions | Reflux in acetonitrile for 5 hours ^[5] | Diazotization at 0-5°C, followed by azo coupling ^[6] |
| Key Reagent Cost | Sodium phenoxide: \$100.00 / 50g (>98.0% purity) ^[7] | 4-Nitroaniline (precursor to diazo component): \$155.00 / 1kg (≥98.0% purity) |

Experimental Protocols

Synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-Trichloronitrobenzene

This protocol is based on a patented industrial method with high yield.^[1]

Materials:

- 2,3,4-Trichloronitrobenzene (120g)
- 30% Ammonia water (240g)
- Water (240g)
- p-hydroxybenzenesulfonic acid (6g)

- High-pressure autoclave

Procedure:

- Charge the high-pressure autoclave with water, 30% ammonia water, 2,3,4-trichloronitrobenzene, and p-hydroxybenzenesulfonic acid.
- Stir the mixture and heat to 80°C.
- Maintain the reaction at a pressure of 0.3 MPa for 6 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the solid product by suction filtration.
- Wash the product with water until neutral.
- Dry the product to obtain 2,3-dichloro-6-nitroaniline.

Expected Yield: ~99%[\[1\]](#)

Synthesis of 2-chloro-6-nitro-3-phenoxyaniline (Aclonifen Precursor)

This protocol describes the etherification of 2,3-dichloro-6-nitroaniline with sodium phenoxide.

[\[5\]](#)

Materials:

- 2,3-dichloro-6-nitroaniline (103.5 g, 0.5 mol)
- Sodium phenoxide (63.8 g, 0.55 mol)
- Acetonitrile (1000 ml)
- Chloroform
- Isopropanol

Procedure:

- Dissolve 2,3-dichloro-6-nitroaniline and sodium phenoxide in acetonitrile.
- Heat the solution under reflux for 5 hours.
- Concentrate the reaction mixture.
- Dissolve the residue in chloroform and extract twice with water.
- Dry the chloroform solution and concentrate to yield the crude product.
- Recrystallize the crude product from hot isopropanol to obtain pure 2-chloro-6-nitro-3-phenoxyaniline.

Synthesis of 2,6-dichloro-4-nitroaniline from 4-Nitroaniline

This method involves the direct chlorination of 4-nitroaniline.[\[6\]](#)

Materials:

- 4-nitroaniline (28 g)
- Concentrated hydrochloric acid (250 ml)
- Potassium chlorate (16.4 g)
- Water
- Alcohol
- Glacial acetic acid

Procedure:

- Dissolve 4-nitroaniline in concentrated hydrochloric acid at 50°C in a reaction flask.

- Gradually add a solution of potassium chlorate in water to the reaction mixture at approximately 25°C.
- After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.
- Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

Expected Yield: 87%

Synthesis of Disperse Brown 1

This is a two-step process involving diazotization and azo coupling.[\[6\]](#)

Step 1: Diazotization of 2,6-dichloro-4-nitroaniline

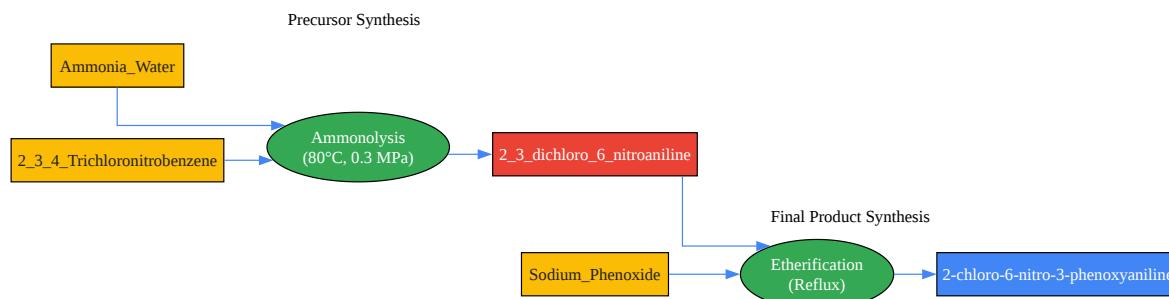
- Dissolve 2,6-dichloro-4-nitroaniline in cold concentrated sulfuric acid or a mixture of acetic and propionic acids.
- Cool the solution to 0-5°C in an ice-salt bath.
- Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
- Slowly add the cold sodium nitrite solution to the amine solution with vigorous stirring, ensuring the temperature remains below 5°C to form the diazonium salt solution.

Step 2: Azo Coupling

- Prepare a solution of the coupling component, N,N-bis(2-hydroxyethyl)-3-chloroaniline, in an appropriate solvent.
- Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with continuous stirring.

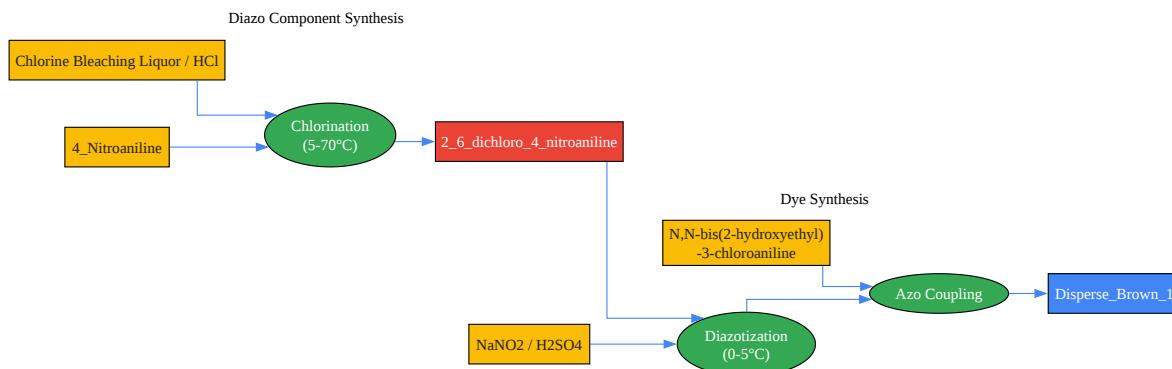
- Maintain the temperature and pH of the reaction mixture as required for the specific coupling reaction.
- The Disperse Brown 1 dye will precipitate out of the solution upon completion of the reaction.
- Collect the dye by filtration, wash with water, and dry.

Process Visualizations



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Synthesis of Aclonifen Precursor

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